Benzo[a]pyrene Benzo[a]pyrene Benzo[a]pyrene appears as a liquid. Presents a threat to the environment. Immediate steps should be taken to limits its spread to the environment. Easily penetrates the soil and contaminates groundwater or nearby waterways.
Benzo[a]pyrene is an ortho- and peri-fused polycyclic arene consisting of five fused benzene rings. It has a role as a carcinogenic agent and a mouse metabolite.
Benzo[a]pyrene is a natural product found in Homo sapiens and Angelica sinensis with data available.
3,4-Benzpyrene is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings and formed during the incomplete combustion of organic matter. 3,4-Benzpyrene is primarily found in gasoline and diesel exhaust, cigarette smoke, coal tar and coal tar pitch, charcoal-broiled foods and certain other foods, amino acids, fatty acids and carbohydrate pyrolysis products, soot smoke, creosote oil, petroleum asphalt and shale oils. This substance is used only for research purposes. 3,4-Benzpyrene is reasonably anticipated to be a human carcinogen. (NCI05)
Benzo[a]pyrene can cause cancer according to an independent committee of scientific and health experts.
Benzo[a]pyrene is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. It is one ingredient of cigarette. (L10)
A potent mutagen and carcinogen. It is a public health concern because of its possible effects on industrial workers, as an environmental pollutant, an as a component of tobacco smoke.
See also: Tobacco Leaf (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 50-32-8
VCID: VC21132405
InChI: InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H
SMILES: C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Molecular Formula: C20H12
Molecular Weight: 252.3 g/mol

Benzo[a]pyrene

CAS No.: 50-32-8

Cat. No.: VC21132405

Molecular Formula: C20H12

Molecular Weight: 252.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo[a]pyrene - 50-32-8

Specification

Description Benzo[a]pyrene appears as a liquid. Presents a threat to the environment. Immediate steps should be taken to limits its spread to the environment. Easily penetrates the soil and contaminates groundwater or nearby waterways.
Benzo[a]pyrene is an ortho- and peri-fused polycyclic arene consisting of five fused benzene rings. It has a role as a carcinogenic agent and a mouse metabolite.
Benzo[a]pyrene is a natural product found in Homo sapiens and Angelica sinensis with data available.
3,4-Benzpyrene is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings and formed during the incomplete combustion of organic matter. 3,4-Benzpyrene is primarily found in gasoline and diesel exhaust, cigarette smoke, coal tar and coal tar pitch, charcoal-broiled foods and certain other foods, amino acids, fatty acids and carbohydrate pyrolysis products, soot smoke, creosote oil, petroleum asphalt and shale oils. This substance is used only for research purposes. 3,4-Benzpyrene is reasonably anticipated to be a human carcinogen. (NCI05)
Benzo[a]pyrene can cause cancer according to an independent committee of scientific and health experts.
Benzo[a]pyrene is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. It is one ingredient of cigarette. (L10)
A potent mutagen and carcinogen. It is a public health concern because of its possible effects on industrial workers, as an environmental pollutant, an as a component of tobacco smoke.
See also: Tobacco Leaf (part of) ... View More ...
CAS No. 50-32-8
Molecular Formula C20H12
Molecular Weight 252.3 g/mol
IUPAC Name benzo[a]pyrene
Standard InChI InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H
Standard InChI Key FMMWHPNWAFZXNH-UHFFFAOYSA-N
SMILES C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Canonical SMILES C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Boiling Point 887 °F at 760 mmHg (NTP, 1992)
BP: 310-312 °C at 10 mm Hg
Boiling point: > 360 °C at 760 mm Hg
496 °C
5612 °F
Colorform Pale yellow monoclinic needles from benzene and methanol
Yellowish plates, needles from benzene + methanol; crystals may be monoclinic or orthorhombic
Yellowish plates (from benzene and ligroin)
Melting Point 349.7 to 351.5 °F (NTP, 1992)
179 °C
178.1 °C
3497-3515 °F

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